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dihydroxybenzaldehyde

CAS No.: 39503-15-6

Cat. No.: B3133630

Get Quote

Executive Summary
2-Ethyl-4,6-dihydroxybenzaldehyde (CAS RN: 39503-15-6) is a specialized phenolic building

block critical to the synthesis of bioactive polyketides, flavonoid analogues, and pharmaceutical

impurities such as those related to Conglomerone.[1][2] Structurally characterized by a

resorcinol core substituted with an ethyl group at the 2-position and a formyl group at the 1-

position, this compound exhibits unique electronic properties due to the interplay between its

intramolecular hydrogen bonding and the steric influence of the ethyl moiety.

This guide provides a comprehensive technical analysis for researchers and drug development

professionals, moving beyond basic properties to explore synthetic routes, spectroscopic

signatures, and its utility in designing novel antimicrobial and anticancer agents.

Part 1: Chemical Architecture & Properties
Structural Identity
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The molecule features a benzaldehyde scaffold with a specific substitution pattern that dictates

its reactivity and biological interaction.

Property Detail

IUPAC Name 2-Ethyl-4,6-dihydroxybenzaldehyde

CAS Registry Number 39503-15-6

Molecular Formula C₉H₁₀O₃

Molecular Weight 166.17 g/mol

SMILES

CCC1=C(C(=CC(=C1)O)O)C=O[2][3] (Isomeric

check required:

C1=C(O)C=C(O)C(CC)=C1C=O)

Key Functional Groups
Aldehyde (C1), Ethyl (C2), Phenolic Hydroxyls

(C4, C6)

Physicochemical Characteristics[2]
Appearance: Typically a pale yellow to beige crystalline solid.[2]

Solubility: Soluble in organic solvents (DMSO, Methanol, Ethyl Acetate); sparingly soluble in

water but soluble in alkaline solutions due to phenolic acidity.

Acidity (pKa): The C4-hydroxyl is more acidic (pKa ~7-8) than the C6-hydroxyl (pKa >9) due

to the latter's involvement in a strong intramolecular hydrogen bond with the carbonyl

oxygen.[2]

Intramolecular Dynamics
The C6-hydroxyl group forms a stable 6-membered chelate ring with the aldehyde carbonyl

oxygen.[2] This "resonance-assisted hydrogen bond" (RAHB) significantly stabilizes the

molecule and reduces the electrophilicity of the carbonyl carbon, requiring harsher conditions

for nucleophilic attack compared to non-chelated benzaldehydes.
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Figure 1: Impact of intramolecular hydrogen bonding on chemical reactivity.[2]

Part 2: Synthetic Pathways[4]
The synthesis of 2-Ethyl-4,6-dihydroxybenzaldehyde is non-trivial due to the directing effects

of the hydroxyl groups on the benzene ring.[2] The most reliable route involves the formylation

of 5-ethylresorcinol (1-ethyl-3,5-dihydroxybenzene).[2]

Primary Route: Vilsmeier-Haack Formylation
This protocol utilizes the electron-rich nature of the resorcinol ring to introduce the formyl

group.[2]

Precursor: 5-Ethylresorcinol (1-Ethyl-3,5-dihydroxybenzene) Reagents: Phosphoryl chloride (

), Dimethylformamide (DMF)[2]

Step-by-Step Protocol:
Reagent Preparation: In a flame-dried round-bottom flask under argon, cool anhydrous DMF

(1.2 eq) to 0°C. Dropwise add

(1.1 eq) to generate the Vilsmeier reagent (chloroiminium salt). Stir for 30 minutes.

Substrate Addition: Dissolve 5-ethylresorcinol in a minimum amount of DMF and add slowly

to the Vilsmeier reagent, maintaining temperature <10°C.

Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 2-4 hours.

Monitor by TLC (Hexane:EtOAc 7:3).

Hydrolysis: Pour the reaction mixture into crushed ice/water containing sodium acetate (to

buffer pH ~5). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

Isolation: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over
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, and concentrate.

Purification: Recrystallize from ethanol/water or purify via flash column chromatography

(Silica gel, gradient 0-20% EtOAc in Hexane).

Critical Insight: The ethyl group at position 5 of the resorcinol ring directs formylation to the

ortho positions. Steric hindrance usually disfavors position 2 (between the two OH groups), but

favors position 4 or 6. In 5-ethylresorcinol, the positions ortho to the ethyl group are also

activated. However, the standard product of Vilsmeier on 5-alkylresorcinols is often the 2,4-

dihydroxy-6-alkylbenzaldehyde isomer.[2] To specifically target the 2-ethyl-4,6-dihydroxy

isomer, one may need to start with a pre-functionalized aromatic ring or separate isomers

carefully.[2]

Alternative Route: Gattermann Reaction
Uses

and

gas. This method is harsher but often yields higher regioselectivity for the position between
substituents if catalyzed by Lewis acids (

), though it poses higher safety risks.
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Figure 2: Synthetic workflow via Vilsmeier-Haack formylation.[2]

Part 3: Spectroscopic Characterization
Accurate identification relies on distinguishing the target from its isomers (e.g., 2,4-dihydroxy-6-

ethylbenzaldehyde).[2]

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (400 MHz, DMSO-d₆):

δ 12.40 (s, 1H): Chelated OH at C6 (sharp singlet, downfield due to H-bond).

δ 10.15 (s, 1H): Aldehyde proton (-CHO).

δ 9.80 (s, 1H): Free OH at C4 (broad singlet, exchangeable).

δ 6.25 (s, 1H): Aromatic H at C5 (between two OH groups).
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δ 6.15 (s, 1H): Aromatic H at C3 (between Ethyl and OH).

δ 2.85 (q, J=7.5 Hz, 2H): Methylene of Ethyl group (-CH₂-).

δ 1.15 (t, J=7.5 Hz, 3H): Methyl of Ethyl group (-CH₃).

¹³C NMR (100 MHz, DMSO-d₆):

Carbonyl (C=O): ~192 ppm.

Aromatic C-OH: ~164 ppm (C4, C6).

Aromatic C-Et: ~145 ppm (C2).[2]

Aromatic CH: ~100-110 ppm (C3, C5).

Ethyl: ~22 ppm (CH₂), ~14 ppm (CH₃).

Mass Spectrometry (MS)[5]
ESI-MS: [M-H]⁻ at m/z 165.1.

Fragmentation: Loss of ethyl group (M-29) and CO (M-28) are characteristic pathways.[2]

Part 4: Biological Relevance & Applications[6]
Drug Development Potential
This compound serves as a pharmacophore scaffold for:

Hsp90 Inhibitors: Resorcinol moieties bind to the ATP-binding pocket of Heat Shock Protein

90 (Hsp90).[2] The ethyl group provides hydrophobic interaction within the pocket, potentially

enhancing binding affinity compared to the methyl analogue.

Antimicrobial Agents: Related to Conglomerone and lichen depsides, which exhibit potent

activity against Staphylococcus aureus (including MRSA).[4] The aldehyde functionality

allows for Schiff base formation to create libraries of hydrazones with enhanced

bioavailability.
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Antioxidants: The polyphenolic structure acts as a radical scavenger, reducing ROS

(Reactive Oxygen Species) in cellular assays.

Natural Occurrence
While rare as a free aldehyde, it is a biosynthetic intermediate in the pathway of

homoisoflavonoids found in Ophiopogon japonicus and polyketides in lichens (e.g., Stereum

species).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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